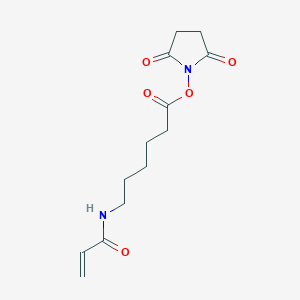

2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-(prop-2-enoylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5/c1-2-10(16)14-9-5-3-4-6-13(19)20-15-11(17)7-8-12(15)18/h2H,1,3-9H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKLDBRFLGEHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376324 | |

| Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63392-86-9 | |

| Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate chemical properties

An In-depth Technical Guide to 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate: Properties, Mechanisms, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterobifunctional crosslinking agent of significant interest to researchers, chemists, and drug development professionals. The document elucidates the compound's core chemical properties, mechanisms of action, and practical applications, with a focus on bioconjugation and polymer science. By synthesizing technical data with field-proven insights, this guide serves as an authoritative resource for leveraging this versatile reagent in experimental design and application. We will explore the distinct reactivity of its N-Hydroxysuccinimide (NHS) ester and acrylamide moieties, provide detailed protocols for its use, and discuss critical parameters for storage and handling to ensure experimental success and reproducibility.

Chemical Identity and Physicochemical Properties

Establishing the fundamental identity of a reagent is the first step toward its effective application. This compound is known by several names and is uniquely identified by its CAS number.

-

IUPAC Name: (2,5-dioxopyrrolidin-1-yl) 6-(prop-2-enoylamino)hexanoate[1]

-

Synonyms: N-Succinimidyl 6-acrylamidohexanoate, Acryloyl-X, SE

The compound's physical and chemical properties are essential for calculating molar quantities, assessing solubility, and planning reaction conditions.

| Property | Value | Source |

| Molecular Weight | 282.29 g/mol | [1][2] |

| Appearance | White to Off-White Powder or Crystals | [2] |

| Melting Point | 118.0-122.0 °C | [2] |

| Canonical SMILES | C=CC(=O)NCCCCCC(=O)ON1C(=O)CCC1=O | [1] |

Core Chemistry and Dual-Reactivity Mechanism

The utility of this compound stems from its heterobifunctional nature, possessing two distinct reactive groups on a flexible hexanoate spacer. This allows for controlled, often sequential, covalent modification of different functional groups.

The Amine-Reactive N-Hydroxysuccinimide (NHS) Ester

The NHS ester is one of the most widely used functional groups for modifying primary amines (-NH₂) found on the N-terminus of proteins and the side chain of lysine residues.[4][5]

Mechanism of Action: The reaction is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a leaving group.[5][6]

Causality of Reaction Conditions: The efficiency of this reaction is critically dependent on pH.[7]

-

Below pH 7.2: The majority of primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and significantly slowing the reaction rate.[8]

-

Above pH 9.0: While amines are highly reactive, the NHS ester itself becomes increasingly susceptible to hydrolysis, where water acts as the nucleophile.[6][9] This competing reaction cleaves the ester, inactivating the reagent.[10]

Therefore, a pH range of 7.2-8.5 represents an essential compromise, balancing sufficient amine nucleophilicity with a manageable half-life for the NHS ester, ensuring optimal conjugation yield.[8][10]

Caption: NHS ester reaction with a primary amine and the competing hydrolysis pathway.

The Sulfhydryl-Reactive Acrylamide Moiety

The acrylamide group is a Michael acceptor, making it reactive towards nucleophiles, most notably the sulfhydryl groups (-SH) of cysteine residues. This reaction, a conjugate addition, forms a stable thioether bond. This functionality is particularly valuable for site-specific modifications, as free cysteines are often less abundant on a protein surface than lysines. Furthermore, the acrylamide group can participate in free-radical polymerization, making this compound an excellent crosslinker for the formation of hydrogels and other polymeric biomaterials.[2]

Stability, Storage, and Handling: A Self-Validating System

The high reactivity of the NHS ester group makes it inherently susceptible to degradation, primarily through hydrolysis.[10][11] Adherence to strict storage and handling protocols is not merely a recommendation but a foundational component of experimental reproducibility.

| Condition | Solid Reagent | Stock Solution (Anhydrous Solvent) | Aqueous Solution |

| Storage Temp. | -20°C or -80°C | -20°C or -80°C | Prepare Immediately Before Use |

| Key Practices | Store under desiccation (e.g., with silica gel). Protect from light. | Use high-quality, anhydrous DMSO or DMF.[12] Aliquot into single-use volumes to avoid freeze-thaw cycles. | Do not store. Discard unused portion.[10] |

The Critical Equilibration Step: Before opening any vial stored at low temperatures, it is imperative to allow the container to equilibrate completely to room temperature.[9][12] Opening a cold vial will cause atmospheric moisture to condense directly onto the reagent, leading to rapid hydrolysis and loss of reactivity. This simple step is the most common and preventable cause of reagent failure.

Application: Protein Modification Protocol

This protocol provides a generalized workflow for conjugating this compound to a protein via its primary amines. Optimization for specific proteins and desired degrees of labeling is recommended.

Required Materials

-

Protein: Purified protein of interest (1-10 mg/mL).

-

Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0. Do not use Tris or glycine buffers , as they contain primary amines that will compete in the reaction.[9]

-

Reagent: this compound.

-

Solvent: High-quality, anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[7]

-

Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.

-

Purification System: Desalting column (e.g., Sephadex G-25) or dialysis cassette.[13]

Step-by-Step Methodology

-

Protein Preparation: Ensure the protein is fully dissolved in the Reaction Buffer. If the protein is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column.[4]

-

NHS Ester Stock Preparation: Allow the vial of the reagent to warm to room temperature. Immediately before use, prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF.[13]

-

Initiate Conjugation: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently vortexing. The final concentration of organic solvent should ideally be less than 10% of the total reaction volume to avoid protein denaturation.[13]

-

Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.[13] Longer incubation times do not necessarily increase yield due to the competing hydrolysis of the reagent.

-

Quench Reaction (Optional): To stop the reaction and consume any unreacted NHS ester, add the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes.

-

Purification: Remove unreacted crosslinker and the NHS byproduct by passing the reaction mixture over a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[4] Monitor the column effluent at 280 nm to collect the protein-containing fractions.

-

Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or functional assays.

Caption: Experimental workflow for protein modification using an NHS ester crosslinker.

Conclusion

This compound is a powerful and versatile tool for chemical biology and materials science. Its dual reactivity enables the straightforward covalent linkage of amine-containing biomolecules to sulfhydryl groups or polymeric matrices. A thorough understanding of its underlying chemistry, particularly the pH-dependent reactivity and hydrolytic instability of the NHS ester moiety, is paramount for its successful and reproducible application. By following the outlined protocols for handling, storage, and reaction, researchers can effectively harness the capabilities of this reagent to advance their work in drug delivery, diagnostics, and the creation of novel biomaterials.[2]

References

- An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds. (2025). Benchchem.

- Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Thermo Fisher Scientific.

- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.

- This compound.

- 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexano

- Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?

- Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods (RSC Publishing).

- Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.

- 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexano

- The Role of N-Hydroxysuccinimide (NHS) Esters in Protein Modification: A Technical Guide. (2025). Benchchem.

- Amine-Reactive Crosslinker Overview.

- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.

- Protocol for PEG NHS Ester. (2022). BroadPharm.

- An In-Depth Technical Guide to the Mechanism of Action for Maleimide-NHS Ester Crosslinkers. (2025). Benchchem.

Sources

- 1. N-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)prop-2-enamide | C13H18N2O5 | CID 2762590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. benchchem.com [benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. broadpharm.com [broadpharm.com]

A Technical Guide to the Synthesis of N-Succinimidyl 6-Acrylamidohexanoate

Abstract

N-Succinimidyl 6-acrylamidohexanoate is a heterobifunctional crosslinking reagent of significant interest in bioconjugation and materials science. Its molecular architecture, featuring an amine-reactive N-hydroxysuccinimide (NHS) ester at one terminus and a polymerizable acrylamide group at the other, allows for the covalent linkage of biomolecules to polymer matrices. This guide provides an in-depth, scientifically grounded overview of the prevalent synthesis route for this compound, intended for researchers, scientists, and professionals in drug development. We will explore the underlying chemical principles, provide a detailed experimental protocol, and discuss the critical aspects of purification and characterization.

Introduction: The Strategic Importance of N-Succinimidyl 6-Acrylamidohexanoate

The field of bioconjugation demands molecular tools that can form stable, covalent bonds between different chemical entities with high specificity and efficiency. N-Succinimidyl 6-acrylamidohexanoate (also known as Acryloyl-X, SE) serves this purpose by enabling the anchoring of proteins, peptides, and other amine-containing biomolecules to polyacrylamide gels or other polymer-based surfaces.[1] This capability is crucial for applications such as expansion microscopy, where proteins are crosslinked into a swellable hydrogel to improve imaging resolution, and in the development of biosensors and microarrays.[1]

The molecule's utility stems from its two distinct reactive groups:

-

N-Hydroxysuccinimide (NHS) Ester: This functional group is a highly efficient acylating agent that reacts with primary amines, such as the side chain of lysine residues in proteins, to form stable amide bonds.[2][3][4] The reaction proceeds readily under physiological to slightly alkaline pH conditions.[4]

-

Acrylamide Moiety: The terminal vinyl group is susceptible to free-radical polymerization, allowing it to be incorporated into a growing polyacrylamide chain.

This dual reactivity allows for a two-step conjugation strategy: first, the NHS ester reacts with the biomolecule of interest, and second, the resulting acrylamide-tagged biomolecule is copolymerized into a polymer matrix.

The Synthetic Pathway: A Two-Stage Approach

The most common and logical synthesis route for N-Succinimidyl 6-acrylamidohexanoate is a two-stage process. This approach ensures high yields and purity by first creating the stable amide linkage of the backbone before introducing the more sensitive NHS ester.

-

Stage 1: Synthesis of the Intermediate, 6-Acrylamidohexanoic Acid. This step involves the formation of a stable amide bond between 6-aminocaproic acid and acryloyl chloride.

-

Stage 2: Activation of the Carboxylic Acid. The carboxyl group of 6-acrylamidohexanoic acid is then activated by converting it into an NHS ester using N-hydroxysuccinimide and a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC).[5][6][7]

This sequential approach is superior to alternatives as it prevents undesired side reactions, such as the polymerization of an acryloyl-NHS ester intermediate, which would be highly reactive and unstable.

Visualizing the Synthesis Workflow

The overall synthetic process can be visualized as a linear progression from starting materials to the final product.

Caption: Simplified mechanism of carbodiimide-mediated NHS ester formation and subsequent amidation.

Experimental Protocol

Disclaimer: This protocol is intended for informational purposes for qualified professionals. Appropriate personal protective equipment (PPE) and laboratory safety procedures must be followed at all times. Acryloyl chloride is corrosive and lachrymatory.

Stage 1: Synthesis of 6-Acrylamidohexanoic Acid

-

Dissolution: Dissolve 6-aminocaproic acid in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH) in a flask equipped with a magnetic stirrer, and cool the solution in an ice bath to 0-4 °C.

-

Acylation: While vigorously stirring, slowly add acryloyl chloride dropwise to the cooled solution. Maintain the temperature below 5 °C throughout the addition. The slow addition and cooling are crucial to control the exothermic reaction and prevent unwanted polymerization of the acryloyl chloride.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

-

Acidification: Cool the reaction mixture again in an ice bath and carefully acidify with concentrated HCl to a pH of ~2. This will precipitate the 6-acrylamidohexanoic acid product.

-

Isolation: Collect the white precipitate by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.

Stage 2: Synthesis of N-Succinimidyl 6-Acrylamidohexanoate

-

Reagent Dissolution: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-acrylamidohexanoic acid and N-hydroxysuccinimide (NHS) in a suitable anhydrous solvent, such as acetonitrile or dichloromethane (DCM). [8]Anhydrous conditions are critical to prevent hydrolysis of the reagents and the final product. [5]2. Coupling Agent Addition: Dissolve N,N'-dicyclohexylcarbodiimide (DCC) in a minimal amount of the same anhydrous solvent and add it dropwise to the reaction mixture, which should be cooled in an ice bath. [8]3. Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring overnight. [8]4. Byproduct Removal: The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution as a white solid. Remove the DCU by filtration. [9]5. Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization (e.g., from isopropanol) or silica gel column chromatography to yield the final N-Succinimidyl 6-acrylamidohexanoate as a white solid.

Characterization and Data

Proper characterization is essential to confirm the identity and purity of the synthesized compounds.

| Compound | Technique | Expected Result |

| 6-Acrylamidohexanoic Acid | ¹H NMR | Peaks corresponding to the vinyl protons of the acrylamide group (~5.6-6.3 ppm), the methylene groups of the hexanoic acid chain, and the amide proton. |

| Mass Spec (ESI-) | [M-H]⁻ ion corresponding to a molecular weight of 185.22 g/mol . [10] | |

| Melting Point | 87-91 °C. | |

| N-Succinimidyl 6-Acrylamidohexanoate | ¹H NMR | In addition to the backbone peaks, a characteristic singlet for the four equivalent succinimide protons (~2.8 ppm) will be present. |

| Mass Spec (ESI+) | [M+Na]⁺ ion corresponding to a molecular weight of 282.28 g/mol . [1] | |

| FTIR | Appearance of a characteristic ester carbonyl stretch (~1740 cm⁻¹) and the succinimide carbonyl stretches. |

Conclusion: A Versatile Tool for Covalent Conjugation

The synthesis of N-Succinimidyl 6-acrylamidohexanoate via a two-stage process is a robust and reliable method for producing this valuable heterobifunctional crosslinker. By first forming the stable 6-acrylamidohexanoic acid intermediate and then performing a carbodiimide-mediated activation with N-hydroxysuccinimide, researchers can obtain a high-purity product. This guide has detailed the chemical logic, mechanistic underpinnings, and a practical protocol for this synthesis. The resulting reagent is a powerful tool for covalently linking amine-containing molecules to polymerizable systems, enabling a wide array of applications in biological research and materials science.

References

- Hermanson, G. T. Bioconjugate Techniques. 3rd ed. Academic Press; 2013.

-

ResearchGate. Schematic presentation of the NHS activation of carboxylic acid for the binding of amine functionalized molecules. Available from: [Link]

-

ResearchGate. Synthetic route for pH-responsive poly(6-(acrylamido)hexanoic acid). Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Reaction Mechanism of Dicyclohexylcarbodiimide (DCC). Available from: [Link]

-

Side-Product of N-Acryloyloxysuccinimide Synthesis or Useful New Bifunctional Monomer?. Available from: [Link]

- Singh, A. et al. The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Chemistry & Biology Interface. 2023.

-

JKU ePUB. IONIC CONDUCTIVE ORGANOGELS BASED ON 6-ACRYLAMIDO HEXANOIC ACID. Available from: [Link]

-

ResearchGate. An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. Available from: [Link]

Sources

- 1. fishersci.at [fishersci.at]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. N-Succinimidyl 6-maleimidohexanoate | 55750-63-5 [chemicalbook.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. scbt.com [scbt.com]

An In-depth Technical Guide to the Mechanism and Application of Acryloyl-X SE Reagents

Introduction: The Rise of Covalent Chemical Probes

In the landscape of chemical biology and drug development, the ability to specifically and permanently label biological targets is paramount. Covalent chemical probes, which form stable, irreversible bonds with their targets, have emerged as indispensable tools for elucidating protein function, identifying drug targets, and developing novel therapeutics.[1][2][3] Unlike non-covalent interactions, covalent labeling allows for the robust detection, enrichment, and identification of target proteins even after harsh denaturation and purification steps.[4][5]

This guide focuses on a versatile class of heterobifunctional reagents known as Acryloyl-X Succinimidyl Esters (Acryloyl-X SE) . These reagents possess two distinct reactive moieties: an acryloyl group, which serves as a "warhead" for targeting nucleophilic cysteine residues, and a succinimidyl ester (SE), which acts as an "anchor" for reacting with primary amines.[6][7] The "X" represents a flexible linker that connects these two functional ends, allowing for precise control over spatial orientation and reactivity. By understanding the core mechanisms of action of each reactive group, researchers can unlock the full potential of these powerful tools for a range of applications, from advanced super-resolution imaging to the design of sophisticated activity-based probes.

Part 1: The Core Chemistry of Acryloyl-X SE

The power of Acryloyl-X SE lies in its dual-reactivity, enabling a two-stage modification of biomolecules. This section dissects the mechanism of each reactive group independently.

The Acryloyl "Warhead": Irreversible Cysteine Modification via Michael Addition

The acryloyl group is an α,β-unsaturated carbonyl compound, making it a classic Michael acceptor.[1][8] Its primary biological target is the thiol group of cysteine residues, which, in its deprotonated thiolate form (S⁻), is a potent nucleophile.[9][10]

The reaction proceeds via a conjugate addition mechanism, often referred to as a Michael addition:

-

Nucleophilic Attack: A deprotonated cysteine thiolate, often stabilized by the local protein microenvironment, attacks the electron-deficient β-carbon of the acryloyl group.[9][10][11]

-

Intermediate Formation: This attack forms a transient carbanion or enolate intermediate.[12]

-

Protonation & Adduct Formation: The intermediate is rapidly protonated by a proton source, such as water or a nearby protein residue, to yield a stable, irreversible thioether bond.[12]

This reaction is highly specific for cysteine residues due to the unique nucleophilicity of the thiolate anion at physiological pH.[13] The mild electrophilicity of the acrylamide warhead minimizes off-target reactions, a feature that has led to its incorporation into numerous FDA-approved covalent inhibitor drugs.[8][13][14]

The Succinimidyl Ester "Anchor": Stable Amide Bond Formation with Primary Amines

The N-hydroxysuccinimide (NHS) ester, or succinimidyl ester (SE), is one of the most common and efficient reagents for modifying primary amines (-NH₂) in biomolecules.[15][] These amines are found at the N-terminus of all proteins and on the side chain of lysine residues. The reaction is a nucleophilic acyl substitution that forms a highly stable amide bond.[]

Key Mechanistic Considerations:

-

pH-Dependence: The reaction is critically dependent on pH. The primary amine must be in its unprotonated, nucleophilic state (-NH₂) to react.[15][17] At acidic pH, amines are protonated (-NH₃⁺) and non-reactive.[17] Therefore, the reaction is typically carried out at a pH of 7.2 to 8.5.[][18]

-

Competing Hydrolysis: A major competing reaction is the hydrolysis of the NHS ester by water, which converts the ester into an unreactive carboxylic acid.[15][19][20] This hydrolysis reaction becomes more rapid as the pH increases.[15][17]

-

The Optimal pH Window: The recommended pH range of 8.0-8.5 represents a crucial balance: it is high enough to ensure a sufficient concentration of deprotonated amines for efficient labeling but not so high as to cause overwhelming hydrolysis of the ester before the desired reaction can occur.[17][21][22]

| Parameter | Succinimidyl Ester (Amine Reaction) | Acryloyl Group (Cysteine Reaction) |

| Target Residue(s) | Lysine, N-terminus | Cysteine |

| Reaction Type | Nucleophilic Acyl Substitution | Michael (Conjugate) Addition |

| Bond Formed | Amide | Thioether |

| Optimal pH | 8.0 - 8.5[17][21] | 7.0 - 8.5 (dependent on Cys pKa) |

| Key Consideration | Balance between amine deprotonation and ester hydrolysis.[15][19][20] | Requires deprotonated thiolate (S⁻) for nucleophilic attack.[10] |

| Buffers to Avoid | Buffers containing primary amines (e.g., Tris, Glycine).[21] | High concentrations of reducing agents (e.g., DTT, TCEP) may compete. |

Part 2: Strategic Applications in Research

The dual-functionality of Acryloyl-X SE reagents allows for a sequential labeling strategy. The most prominent and validated application is in the field of Expansion Microscopy (ExM) , a super-resolution imaging technique.[6][7][23]

Core Application: Protein Anchoring for Expansion Microscopy (ExM)

ExM achieves super-resolution by physically expanding a biological specimen embedded within a swellable hydrogel.[23] For this to work, the proteins within the specimen must be covalently anchored to the hydrogel matrix to maintain their relative spatial organization during expansion. This is the primary role of Acryloyl-X SE.

The workflow is as follows:

-

Anchoring Step: A preserved cell or tissue sample is incubated with Acryloyl-X SE. The succinimidyl ester end reacts with primary amines on the sample's proteins, effectively decorating the proteome with acryloyl groups.[7]

-

Gelation Step: The sample is then infused with acrylamide and a crosslinker, and a polymerization reaction is initiated. The acryloyl groups that were anchored to the proteins in the first step are co-polymerized directly into the forming polyacrylamide hydrogel.[7]

-

Homogenization & Expansion: The sample-gel hybrid is treated to mechanically homogenize it (e.g., with a protease), and then placed in deionized water. The hydrogel swells isotropically, physically expanding the anchored proteins and increasing the spatial resolution for subsequent imaging.[23]

Potential Application: Activity-Based Protein Profiling (ABPP)

While primarily used for ExM, the Acryloyl-X SE structure is also amenable to Activity-Based Protein Profiling (ABPP) applications. ABPP uses reactive chemical probes to profile the functional state of entire enzyme families directly in complex biological systems.[2][4][24][25][26]

A hypothetical ABPP strategy could involve:

-

Target Labeling: An Acryloyl-X SE reagent where 'X' contains a reporter tag (e.g., biotin or a fluorophore) is used. The acryloyl group would first react with a target cysteine on a protein of interest.

-

Secondary Conjugation: The unreacted succinimidyl ester could then be used to conjugate a secondary molecule, or it might be quenched. This approach is less common than using dedicated ABPP probes but highlights the reagent's versatility.[27][28]

Part 3: Field-Proven Experimental Protocols

Disclaimer: The following protocols are for research use only and should be optimized for specific applications.

Protocol 1: Protein Anchoring for Expansion Microscopy

This protocol is adapted from established methods for protein-retention ExM.[7][23]

Materials:

-

Acryloyl-X, SE (e.g., 6-((acryloyl)amino)hexanoic acid, succinimidyl ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Monomer Solution (Acrylamide, N,N'-methylenebisacrylamide, NaCl, Pluronic F-127 in PBS)

-

Ammonium Persulfate (APS)

-

Tetramethylethylenediamine (TEMED)

-

Digestion Buffer (e.g., Proteinase K in Tris buffer with Triton X-100 and EDTA)

-

Deionized Water (dH₂O)

Methodology:

-

Sample Preparation: Prepare your fixed and permeabilized biological sample (e.g., cells on a coverslip) according to your standard immunofluorescence protocol.

-

Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of Acryloyl-X, SE in anhydrous DMSO.

-

Anchoring Reaction: a. Dilute the Acryloyl-X, SE stock solution to a final concentration of 0.1 mg/mL in PBS (pH 7.4). Note: While NHS ester reactions are optimal at pH >8.0, the conditions for ExM are established at physiological pH, likely relying on longer incubation times to achieve sufficient labeling. b. Incubate the sample in the Acryloyl-X, SE solution overnight at room temperature.

-

Gelation: a. Wash the sample thoroughly with PBS (3x for 5 minutes each) to remove unreacted Acryloyl-X, SE. b. Prepare the gelation solution by mixing the Monomer Solution with freshly prepared APS and TEMED. c. Place the sample in a gelation chamber and add the gelation solution. Incubate at 37°C for 2 hours to allow for polymerization.

-

Digestion and Expansion: a. Carefully extract the gel-sample hybrid and place it in Digestion Buffer. Incubate overnight at room temperature or as required for homogenization. b. Transfer the gel to a large container of dH₂O. Exchange the water several times over 24-48 hours until the gel has fully expanded. The sample is now ready for imaging.

Protocol 2: Creating a Cysteine-Reactive Protein Probe

This protocol describes how to label a purified protein (e.g., an antibody) with acryloyl groups, turning it into a tool for targeting cysteine-containing proteins.

Materials:

-

Purified protein (e.g., Antibody) in an amine-free buffer (e.g., PBS or Bicarbonate buffer).

-

Acryloyl-X, SE

-

Anhydrous DMSO or DMF

-

Sodium Bicarbonate Buffer (0.1 M, pH 8.3)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column for purification.

Methodology:

-

Protein Preparation: Prepare the protein solution at a concentration of 2-5 mg/mL in 0.1 M Sodium Bicarbonate Buffer, pH 8.3.[17][21]

-

Acryloyl-X, SE Preparation: Immediately before use, dissolve Acryloyl-X, SE in a small amount of anhydrous DMSO to create a 10 mM stock solution.[15]

-

Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the Acryloyl-X, SE stock solution to the protein solution while gently stirring. The optimal ratio should be determined empirically.[15] b. Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Quenching (Optional but Recommended): Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[15] This will consume any unreacted NHS ester.

-

Purification: Remove excess, unreacted Acryloyl-X, SE and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).

-

Characterization and Storage: Determine the degree of labeling using appropriate methods (e.g., mass spectrometry). Store the now acryloyl-functionalized protein according to its stability requirements, typically at 4°C or -20°C.

References

- Optimizing Bioconjugation: A Guide to NHS Ester Reactions. Benchchem.

- NHS Esters for Antibody Labeling. BOC Sciences.

- Michael addition reaction between acrylamide and a Cys residue of a... ResearchGate.

- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.

- Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI.

- Acryloyl-X, SE (6-((acryloyl)amino)hexanoic acid, succinimidyl ester) 5 mg. Thermo Fisher Scientific.

- Invitrogen Acryloyl-X, SE (6-((acryloyl)amino)hexanoic acid, succinimidyl ester) 5 mg. Thermo Fisher Scientific.

- Conjugation Protocol for Amine Reactive Dyes. Tocris Bioscience.

- Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.

- Recent advances in the development of covalent inhibitors. National Institutes of Health (PMC).

- Molecular determinants of acrylamide neurotoxicity through covalent docking. National Institutes of Health (PMC).

- Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium.

- Acrylamide fragment inhibitors that induce unprecedented conformational distortions in enterovirus 71 3C and SARS-CoV-2 main protease. PubMed Central.

- Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society.

- Versatile 'chemoproteomic probes' for activity-based protein profiling. Penn Today.

- A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione. National Institutes of Health (PMC).

- Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR. bioRxiv.

- Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central.

- Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science (RSC Publishing).

- A chemoproteomic platform for reactive fragment profiling against the deubiquitinases. bioRxiv.

- Reactive-site-centric chemoproteomics identifies a distinct class of deubiquitinase enzymes. PubMed Central.

- Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. PubMed Central.

- Reimagining Druggability using Chemoproteomic Platforms. YouTube.

- pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. ACS Publications.

- Chemical Probes and Activity-Based Protein Profiling for Cancer Research. MDPI.

- pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. National Institutes of Health (PMC).

- Protein-retention ExM (proExM) of HeLa cells using acryloyl-X, SE (AcX)... ResearchGate.

- Chemical proteomics for a comprehensive understanding of functional activity and the interactome. RSC Publishing.

- Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators.

- Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers.

- Activity based Protein Profiling (Abpp). Creative Biolabs.

- Succinimidyl Ester Surface Chemistry: Implications of the Competition Between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed.

Sources

- 1. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 3. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]

- 4. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical proteomics for a comprehensive understanding of functional activity and the interactome - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00381D [pubs.rsc.org]

- 6. Acryloyl-X, SE (6-((acryloyl)amino)hexanoic acid, succinimidyl ester) 5 mg | Contact Us [thermofisher.com]

- 7. Invitrogen Acryloyl-X, SE (6-((acryloyl)amino)hexanoic acid, succinimidyl ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. medium.com [medium.com]

- 14. Acrylamide fragment inhibitors that induce unprecedented conformational distortions in enterovirus 71 3C and SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 17. lumiprobe.com [lumiprobe.com]

- 18. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. interchim.fr [interchim.fr]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 25. youtube.com [youtube.com]

- 26. mdpi.com [mdpi.com]

- 27. biorxiv.org [biorxiv.org]

- 28. Reactive-site-centric chemoproteomics identifies a distinct class of deubiquitinase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate: A Heterobifunctional Crosslinker for Bioconjugation and Polymer Matrix Engineering

Abstract

This technical guide provides a comprehensive overview of 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate, a heterobifunctional crosslinking reagent of significant utility in life sciences and materials science. This document delves into the core chemical principles of its reactivity, offers detailed, field-proven protocols for its application, and explores its role in pioneering research areas such as bioconjugation, hydrogel synthesis, and advanced microscopy techniques. Designed for researchers, scientists, and drug development professionals, this guide aims to be an authoritative resource, bridging theoretical knowledge with practical, actionable insights to facilitate innovation.

Introduction: Unveiling a Versatile Molecular Tool

This compound, also known by synonyms such as N-Succinimidyl 6-acrylamidohexanoate, Acryloyl-X SE, and AcX, is a molecule engineered with two distinct reactive moieties, making it a powerful tool for covalently linking different molecular entities.[1] Its structure comprises an N-hydroxysuccinimide (NHS) ester at one terminus and an acrylamide group at the other, separated by a hexanoate spacer.[1] This unique architecture allows for a two-step reaction cascade: the NHS ester selectively reacts with primary amines, while the acrylamide group can participate in free-radical polymerization.

This dual reactivity underpins its primary applications:

-

Bioconjugation: The NHS ester enables the covalent attachment of the molecule to proteins, peptides, or other biomolecules containing primary amines (e.g., the ε-amino group of lysine residues).[2]

-

Polymer Matrix Formation: The terminal acrylamide group allows for the incorporation of the conjugated biomolecule into a polyacrylamide matrix during polymerization. This is particularly useful in creating functionalized hydrogels and is a cornerstone of techniques like expansion microscopy.[3][4]

This guide will explore the fundamental chemistry, synthesis, and diverse applications of this versatile crosslinker, providing researchers with the knowledge to effectively integrate it into their experimental workflows.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O₅ | [1] |

| Molecular Weight | 282.29 g/mol | [1] |

| CAS Number | 63392-86-9 | [1] |

| Appearance | White to off-white or light yellow powder/crystals | [2] |

| Melting Point | 118.0-122.0 °C | [2] |

| Solubility | Soluble in organic solvents like DMSO and DMF | [3] |

While commercially available, understanding the synthesis of this compound provides insight into its chemistry and potential impurities. The synthesis is typically a two-step process:

-

Acrylation of 6-Aminocaproic Acid: 6-Aminocaproic acid is reacted with acryloyl chloride under basic conditions to form N-acryloyl-6-aminocaproic acid.

-

Esterification with N-Hydroxysuccinimide: The resulting carboxylic acid is then activated by converting it into an NHS ester. This is commonly achieved using dicyclohexylcarbodiimide (DCC) or a similar coupling agent to facilitate the reaction with N-hydroxysuccinimide.

Mechanism of Action: A Tale of Two Reactive Groups

The utility of this compound stems from the orthogonal reactivity of its two functional groups.

The Amine-Reactive NHS Ester

The N-hydroxysuccinimide ester is a highly efficient acylating agent that reacts with primary amines to form stable amide bonds.[3] This reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group.

It is crucial to control the pH of the reaction medium. The optimal pH for NHS ester reactions is typically between 7.2 and 8.5. At lower pH values, primary amines are protonated and thus non-nucleophilic. At higher pH, the rate of hydrolysis of the NHS ester, a competing reaction where water acts as the nucleophile, increases significantly.

The Polymerizable Acrylamide Moiety

The acrylamide group is a vinyl monomer that can undergo free-radical polymerization. In the presence of a radical initiator, such as ammonium persulfate (APS), and a catalyst, like tetramethylethylenediamine (TEMED), the double bond of the acrylamide can open and react with other acrylamide or acrylate monomers to form a long polymer chain. This process is the foundation of polyacrylamide hydrogel formation.

Core Applications and Experimental Protocols

The dual functionality of this compound has led to its adoption in several cutting-edge research areas.

Bioconjugation: Anchoring Molecules of Interest

The primary use of the NHS ester functionality is to conjugate the crosslinker to biomolecules.

Experimental Protocol: Protein Labeling with this compound

-

Prepare Protein Solution: Dissolve the protein to be labeled in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL. Ensure the pH is between 7.2 and 8.5.

-

Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[3]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the crosslinker stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically for each specific protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris or glycine) can be added to a final concentration of 50-100 mM and incubated for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted crosslinker and byproducts using size-exclusion chromatography (desalting column) or dialysis.

Expansion Microscopy: Visualizing the Nanoscale World

Expansion microscopy (ExM) is a revolutionary technique that allows for nanoscale imaging on conventional diffraction-limited microscopes by physically expanding the sample. This compound (AcX) is a key reagent in protein-retention expansion microscopy (proExM).[4] It acts to anchor proteins within the sample to the swellable hydrogel matrix.

Experimental Workflow: Protein Anchoring in Expansion Microscopy

Caption: Workflow for protein-retention expansion microscopy (proExM).

Detailed Protocol for Anchoring Step in proExM

-

Sample Preparation: Following fixation, permeabilization, and optional immunostaining, wash the sample thoroughly with PBS.[3]

-

Anchoring Solution Preparation: Prepare a 0.1 mg/mL solution of Acryloyl-X SE in PBS by diluting a 10 mg/mL stock in DMSO 1:100. This solution should be made fresh.[3]

-

Incubation: Incubate the sample in the anchoring solution for at least 3 hours at room temperature or overnight at 4°C.[3][5]

-

Washing: Wash the sample twice with PBS for 15 minutes each to remove unreacted Acryloyl-X SE.

-

Gelation: The sample is now ready for embedding in the swellable hydrogel. The monomer solution typically contains sodium acrylate, acrylamide, and a crosslinker like N,N'-methylenebisacrylamide.[6] Polymerization is initiated with APS and TEMED.

-

Digestion and Expansion: After gelation, the sample is digested with proteinase K to mechanically homogenize the tissue, allowing for isotropic expansion when placed in deionized water.[3]

Hydrogel Synthesis for Biomedical Applications

Beyond its role in microscopy, this compound can be used to create functionalized hydrogels for applications such as tissue engineering and drug delivery. By first conjugating a biomolecule of interest (e.g., a peptide with a specific cell-binding motif) to the crosslinker, and then co-polymerizing this conjugate with acrylamide and other monomers, a hydrogel with tailored biological activity can be fabricated.

Conceptual Workflow for Functionalized Hydrogel Synthesis

Caption: Two-step process for creating a functionalized hydrogel.

Characterization and Quality Control

The success of experiments utilizing this compound relies on the purity and integrity of the reagent and the characterization of the resulting conjugates.

-

Purity of the Crosslinker: The purity of the crosslinker can be assessed by techniques such as NMR and mass spectrometry. Supplier specification sheets often provide this information.[2]

-

Confirmation of Conjugation: Successful conjugation to a protein can be confirmed by a shift in molecular weight, which can be detected by SDS-PAGE or mass spectrometry. The degree of labeling can be quantified using various colorimetric assays or by UV-Vis spectroscopy if the crosslinker or the biomolecule has a chromophore.

-

Hydrogel Properties: The physical properties of hydrogels created using this crosslinker, such as swelling ratio, mechanical stiffness, and porosity, can be characterized using techniques like gravimetric analysis, rheometry, and scanning electron microscopy, respectively.

Conclusion and Future Perspectives

This compound is a powerful and versatile heterobifunctional crosslinker that has found a significant niche in advanced life science research, most notably in the field of expansion microscopy. Its straightforward, two-stage reactivity allows for the robust anchoring of amine-containing biomolecules to polyacrylamide networks. While its application in expansion microscopy is well-documented, there is considerable potential for its use in the development of novel functionalized biomaterials for tissue engineering, 3D cell culture, and controlled drug delivery systems. Future research will likely focus on expanding the repertoire of biomolecules that can be incorporated into hydrogels using this strategy and on fine-tuning the properties of these materials for specific biomedical applications.

References

-

Asano, S. M., Gao, R., Wassie, A. T., Tillberg, P. W., Chen, F., & Boyden, E. S. (2018). Expansion Microscopy: Protocols for Imaging Proteins and RNA in Cells and Tissues. Current Protocols in Cell Biology, 80(1), e56. [Link]

-

Gao, R., Asano, S. M., & Boyden, E. S. (2017). Q&A: Expansion microscopy. BMC Biology, 15(1), 50. [Link]

-

Asano, S. M., et al. (2020). Expansion microscopy: Protocols for imaging proteins and RNA in cells and tissues. ResearchGate. [Link]

-

Bucur, O., et al. (2020). Nanoscale imaging of clinical specimens using conventional and rapid expansion pathology. MIT DSpace. [Link]

-

Truckenbrodt, S., et al. (2018). A practical guide to optimization in X10 expansion microscopy. ResearchGate. [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Chen, X. Y., et al. (2021). Solvent-controlled two-step one-pot syntheses of α-X (X = Br or Cl) enamino ketones/esters and 3-(2,5-dioxopyrrolidin-1-yl)acrylate by using terminal carbonyl alkynes. Organic & Biomolecular Chemistry, 19(3), 565-570. [Link]

-

Ahmed, E. M. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of Advanced Research, 6(2), 105-121. [Link]

Sources

- 1. N-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)prop-2-enamide | C13H18N2O5 | CID 2762590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. Expansion Microscopy: Protocols for Imaging Proteins and RNA in Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expansion Microscopy: Toward Nanoscale Imaging of a Diverse Range of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to NHS-Acrylate Crosslinkers: Structure, Reactivity, and Applications

This guide provides a comprehensive overview of N-hydroxysuccinimide (NHS)-acrylate crosslinkers, versatile heterobifunctional reagents pivotal in modern bioconjugation, drug delivery, and biomaterials science. We will delve into the distinct reactivity of the NHS ester and acrylate functional groups, explore the critical parameters governing their reactions, and provide practical protocols for their successful application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of these powerful molecular tools.

The Dual Nature of NHS-Acrylate Crosslinkers: A Tale of Two Reactivities

NHS-acrylate crosslinkers are characterized by their heterobifunctional architecture, possessing two different reactive moieties at opposing ends of a spacer arm. This dual nature allows for sequential or orthogonal conjugation strategies, providing a high degree of control in the construction of complex biomolecular architectures.

-

The Amine-Reactive NHS Ester: The N-hydroxysuccinimide ester is a highly efficient functional group for targeting primary amines (-NH₂), which are abundantly present on the N-terminus of proteins and the side chain of lysine residues. The reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.

-

The Thiol-Reactive Acrylate: The acrylate group is an α,β-unsaturated carbonyl compound that readily reacts with sulfhydryl groups (-SH) from cysteine residues via a Michael addition reaction. This reaction, also known as a conjugate addition, results in the formation of a stable thioether linkage.

This distinct reactivity profile allows for the specific and controlled ligation of different types of biomolecules or a biomolecule to a surface.

The Chemistry of NHS-Acrylate Crosslinkers: A Deeper Dive

A thorough understanding of the underlying chemical principles is paramount for the successful application of NHS-acrylate crosslinkers. The reactivity of both the NHS ester and the acrylate is highly dependent on the reaction conditions, most notably pH.

The NHS Ester-Amine Reaction: A Balancing Act

The reaction between an NHS ester and a primary amine is a delicate balance between aminolysis (the desired reaction) and hydrolysis (a competing side reaction).

Reaction Mechanism:

Figure 1: NHS Ester Reaction with a Primary Amine.

The Critical Role of pH:

The pH of the reaction buffer is the most critical parameter influencing the efficiency of the NHS ester-amine coupling.

-

Low pH (< 7.2): At acidic pH, primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive towards the NHS ester.

-

Optimal pH (7.2 - 8.5): This pH range represents a compromise. It is high enough to have a sufficient concentration of deprotonated, nucleophilic primary amines (-NH₂) to drive the reaction forward, yet low enough to minimize the competing hydrolysis of the NHS ester.

-

High pH (> 8.5): As the pH increases, the rate of NHS ester hydrolysis becomes significant, leading to a substantial decrease in conjugation efficiency. The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 9.

Table 1: pH Effects on NHS Ester Reactions

| pH Range | Primary Amine State | NHS Ester Stability | Reaction Outcome |

| < 7.2 | Protonated (-NH₃⁺), non-nucleophilic | High | Low to no reaction |

| 7.2 - 8.5 | Deprotonated (-NH₂), nucleophilic | Moderate | Optimal for conjugation |

| > 8.5 | Deprotonated (-NH₂), nucleophilic | Low (rapid hydrolysis) | Low efficiency due to hydrolysis |

Competing Hydrolysis:

In aqueous solutions, water molecules can act as nucleophiles and hydrolyze the NHS ester, converting it into an unreactive carboxylic acid. This is the primary competing reaction and a major cause of low conjugation yields. To mitigate hydrolysis, it is crucial to use fresh, high-quality NHS-acrylate reagents, prepare solutions immediately before use, and work efficiently.

Buffer Selection:

The choice of buffer is critical to avoid unwanted side reactions.

-

Recommended Buffers: Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are all suitable for NHS ester reactions.

-

Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided. However, these can be used to quench the reaction at its completion.

The Thiol-Acrylate Michael Addition: A Robust Conjugation

The Michael addition of a thiol to an acrylate is a highly efficient and selective reaction, forming a stable thioether bond.

Reaction Mechanism:

Figure 2: Thiol-Acrylate Michael Addition Reaction.

Catalysis of the Michael Addition:

The thiol-acrylate Michael addition is typically catalyzed by either a base or a nucleophile.

-

Base Catalysis: Bases, such as triethylamine (TEA), deprotonate the thiol to form a more nucleophilic thiolate anion, which then attacks the β-carbon of the acrylate. The reaction rate is dependent on the pKa of the base.

-

Nucleophile Catalysis: Nucleophiles, such as phosphines (e.g., tris(2-carboxyethyl)phosphine, TCEP), can also catalyze the reaction. Phosphine catalysts are often more efficient than amine bases, leading to faster reaction times and higher conversions with minimal side reactions.

The Influence of pH:

The pH of the reaction medium also plays a crucial role in the thiol-acrylate reaction. The reaction is generally more efficient at slightly alkaline pH (around 8.0), where a higher concentration of the reactive thiolate anion is present.

Practical Applications and Experimental Protocols

The unique properties of NHS-acrylate crosslinkers make them invaluable tools in a wide range of applications, including:

-

Antibody-Drug Conjugates (ADCs): The NHS ester can be used to attach the crosslinker to lysine residues on an antibody, while the acrylate can then be used to conjugate a thiol-containing drug molecule.

-

Hydrogel Formation: NHS-acrylate crosslinkers can be used to form biocompatible hydrogels for 3D cell culture and tissue engineering. For example, a multi-arm PEG-NHS can be reacted with a protein, and the acrylate groups can then be crosslinked with a dithiol.

-

Surface Immobilization: Proteins and other biomolecules can be immobilized on surfaces functionalized with either amines or thiols using NHS-acrylate crosslinkers.

Experimental Protocol: Two-Step Protein-Peptide Conjugation

This protocol outlines a general procedure for conjugating a primary amine-containing protein to a thiol-containing peptide using an NHS-acrylate crosslinker.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)

-

Thiol-containing peptide

-

NHS-acrylate crosslinker (e.g., Acrylate-PEG-NHS)

-

Amine-free, anhydrous DMSO or DMF

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

Step 1: Reaction of NHS-Acrylate with the Protein

-

Prepare the Protein Solution: Dissolve the protein in PBS at a concentration of 1-10 mg/mL.

-

Prepare the Crosslinker Solution: Immediately before use, dissolve the NHS-acrylate crosslinker in DMSO or DMF to a concentration of 10-20 mM.

-

Reaction: Add a 10- to 50-fold molar excess of the crosslinker solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Removal of Excess Crosslinker: Remove the excess, unreacted crosslinker using a desalting column equilibrated with PBS.

Step 2: Reaction of the Acrylate-Modified Protein with the Thiol-Peptide

-

Prepare the Thiol-Peptide Solution: Dissolve the thiol-containing peptide in PBS.

-

Reaction: Add a 1.1- to 1.5-fold molar excess of the thiol-peptide to the acrylate-modified protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.

-

Quenching (Optional): To stop the reaction, add a small molecule thiol, such as β-mercaptoethanol or cysteine, to react with any remaining acrylate groups.

-

Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove excess peptide and other reagents.

Workflow Diagram:

Figure 3: Two-Step Protein-Peptide Conjugation Workflow.

Troubleshooting and Key Considerations

-

Low Conjugation Efficiency:

-

Hydrolyzed NHS Ester: Ensure the NHS-acrylate reagent is fresh and stored under desiccated conditions. Prepare solutions immediately before use.

-

Suboptimal pH: Verify the pH of the reaction buffer is within the optimal range of 7.2-8.5 for the NHS ester reaction.

-

Dilute Protein Solution: In dilute protein solutions, hydrolysis is favored. If possible, increase the protein concentration.

-

-

Protein Precipitation:

-

High Degree of Crosslinking: Excessive crosslinking can lead to the formation of insoluble aggregates. Reduce the molar excess of the crosslinker or shorten the reaction time.

-

Solvent Effects: Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10%.

-

Conclusion

NHS-acrylate crosslinkers are powerful and versatile reagents that enable the precise construction of complex bioconjugates. A thorough understanding of their dual reactivity and the critical parameters that govern their reactions, particularly pH, is essential for their successful implementation. By carefully controlling the reaction conditions and following established protocols, researchers can harness the full potential of these valuable tools in a wide array of applications, from targeted drug delivery to the development of advanced biomaterials.

References

-

The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. ACS Publications. [Link]

- Investigation into thiol-(meth)

Technical Guide: Dissolution and Handling of 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate in DMSO

Abstract: This technical guide provides a comprehensive framework for the effective dissolution and handling of 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate in Dimethyl Sulfoxide (DMSO). As a bifunctional molecule featuring both an amine-reactive N-hydroxysuccinimide (NHS) ester and a thiol-reactive acrylamide moiety, its proper reconstitution is paramount to preserving reactivity and ensuring experimental success in bioconjugation, hydrogel formation, and proteomics applications. This document outlines the critical physicochemical properties, provides a validated step-by-step dissolution protocol, and discusses the chemical principles governing its solubility and stability, targeting researchers, scientists, and drug development professionals.

Introduction to the Reagent

This compound is a versatile heterobifunctional crosslinking reagent. Its utility is anchored in two key functional groups:

-

N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines, such as the N-terminus of proteins or the side chain of lysine residues, to form stable amide bonds.[1][2] This reaction is most efficient at a neutral to slightly basic pH (7.2-9).[3]

-

Acrylamide Group: This group can react with sulfhydryl groups (thiols) on cysteine residues via a Michael addition reaction.

The six-carbon hexanoate chain acts as a flexible spacer, separating the target molecules and minimizing steric hindrance. The successful application of this reagent is critically dependent on the initial reconstitution step. The NHS ester is highly susceptible to hydrolysis, a competing reaction with water that renders the molecule inactive.[4][5] Therefore, dissolving the reagent in a suitable, dry (anhydrous) organic solvent is the first and most critical step in any experimental workflow. DMSO is the solvent of choice for this purpose due to its high polarity and aprotic nature, which allows for solubilization without promoting significant hydrolysis, provided the solvent is anhydrous.[6]

Physicochemical Properties & Structure

Understanding the molecule's properties is fundamental to its correct handling.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O₅ | [7] |

| Molecular Weight | 282.29 g/mol | [7] |

| CAS Number | 63392-86-9 | [7] |

| Appearance | White to light yellow solid | [8] |

Below is a conceptual diagram illustrating the key functional domains of the molecule.

Caption: Key functional domains of the crosslinker.

Solubility in Dimethyl Sulfoxide (DMSO)

While a specific upper limit of solubility for this compound in DMSO is not extensively published, NHS esters as a class are known to be readily soluble in anhydrous, polar aprotic solvents like DMSO and DMF.[6][9] For context, a smaller related molecule, 2,5-Dioxopyrrolidin-1-yl acrylate, demonstrates a solubility of 100 mg/mL in DMSO.[10]

Based on established protocols for similar reagents, preparing a 10 mM stock solution in anhydrous DMSO is a standard and reliable practice.[11][12] This concentration is typically sufficient for subsequent dilution into aqueous reaction buffers for protein or peptide labeling. The primary constraint on solubility is not the molecule's intrinsic limit but rather the absolute requirement for anhydrous DMSO to prevent hydrolysis of the NHS ester.[13]

Validated Protocol for Reconstitution in DMSO

This protocol is designed to maximize the reactivity of the reagent by minimizing moisture exposure. Following these steps systematically is crucial for reproducibility.

Required Materials

-

This compound (stored at -20°C with desiccant).

-

Anhydrous DMSO (e.g., molecular biology grade, sealed with a septum).

-

Sterile, dry syringes and needles.

-

Dry, inert gas (Nitrogen or Argon), optional but highly recommended.

-

Appropriate glass vial with a screw cap or septum.

Reconstitution Workflow

The following diagram outlines the validated workflow for reagent reconstitution.

Caption: Workflow for reconstituting NHS esters in DMSO.

Step-by-Step Methodology

-

Equilibrate Reagent: Remove the vial of this compound from -20°C storage. Allow it to sit on the benchtop for at least 20-30 minutes to fully equilibrate to room temperature.[11]

-

Causality: This is the most critical step to prevent atmospheric moisture from condensing onto the cold, dry powder when the vial is opened, which would cause immediate hydrolysis.[9]

-

-

Prepare Solvent: Obtain high-quality anhydrous DMSO, preferably from a new, sealed bottle or one stored properly under inert gas.[13] Use a dry syringe to pierce the septum and withdraw the required volume.

-

Calculate Volume: To prepare a common working concentration of 10 mM:

-

Volume (mL) = [Weight of reagent (mg) / 282.29 ( g/mol )] / 0.010 (mol/L)

-

-

Dissolve Reagent: Open the equilibrated reagent vial and promptly add the calculated volume of anhydrous DMSO.[14] Close the vial and vortex gently until the solid is completely dissolved. Pipetting the solution up and down can also aid dissolution.[14]

-

Immediate Use: The freshly prepared solution should be used immediately.[12] Do not prepare stock solutions for long-term storage, as the NHS-ester moiety will readily hydrolyze over time, even in anhydrous solvent, due to unavoidable trace amounts of water.[11]

Stability, Storage, and the Impact of Hydrolysis

The primary pathway for the inactivation of this reagent is the hydrolysis of the NHS ester.

Caption: Competing aminolysis and hydrolysis reactions.

-

In Solid Form: When stored as a dry powder at -20°C or below with a desiccant, the reagent is stable for months.

-

In DMSO Solution: The stability of the NHS ester in DMSO is limited. While far more stable than in aqueous buffers, gradual hydrolysis will still occur from trace moisture.[6] If a solution must be stored, it should be aliquoted into small, single-use volumes in tightly sealed vials, purged with inert gas, and stored at -80°C for no more than 1-2 months.[15][16] Repeated freeze-thaw cycles should be avoided.

Troubleshooting

| Issue | Probable Cause | Recommended Solution |

| Reagent fails to dissolve. | Insufficient solvent volume; poor quality or non-anhydrous DMSO. | Recalculate and add more anhydrous DMSO. If the problem persists, use a fresh, sealed bottle of anhydrous DMSO. Gentle sonication may be used sparingly.[10] |

| Low or no conjugation yield. | The NHS ester was hydrolyzed before or during the reaction. | 1. Ensure the reagent was equilibrated to room temperature before opening. 2. Use only high-quality, anhydrous DMSO. 3. Prepare the solution immediately before use.[11] |

| Inconsistent results. | Variable reagent activity due to improper storage of the solid or inconsistent handling of the DMSO solution. | Strictly adhere to the validated protocol. Store the solid reagent with a desiccant at -20°C. Avoid preparing stock solutions; always use freshly prepared solutions.[13] |

References

- BenchChem. (n.d.). A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions.

- Glen Research. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.

-

Pfaunmiller, E. L., et al. (2013). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 29(10), 3247–3255. [Link]

- Groutas, W. C., et al. (1987). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Journal of the American Chemical Society, 109(10), 3087-3091.

- BenchChem Technical Support. (2025). Technical Support Center: Hydrolysis of NHS-Activated Carboxylic Acids.

- Peptide Institute Inc. (n.d.). N-Hydroxysuccinimide active ester.

- BroadPharm. (2022). Protocol for PEG NHS Ester.

- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.

- MedChemExpress. (n.d.). 2,5-Dioxopyrrolidin-1-yl acrylate (N-Succinimidyl acrylate).

- AxisPharm. (2024). Protocol for PEG NHS Reagents.

-

ResearchGate. (2014). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? [Forum discussion]. Retrieved from [Link]

- Lumiprobe. (n.d.). NHS esters in Reactive groups.

- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.

- CovaChem. (n.d.). Sulfo-NHS and NHS Esters in Protein Chemistry.

-

ResearchGate. (2015). Can anyone help with storage of alexa fluor NHS ester dye? [Forum discussion]. Retrieved from [Link]

- Thermo Fisher Scientific. (n.d.). Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents.

- CymitQuimica. (n.d.). N-Succinimidyl 6-Maleimidohexanoate [Cross-linking Reagent].

- ChemicalBook. (2025). N-Succinimidyl 6-maleimidohexanoate.

- TCI Chemicals. (n.d.). N-Succinimidyl 6-Maleimidohexanoate [Cross-linking Reagent].

- TCI Chemicals. (n.d.). N-Succinimidyl 6-Maleimidohexanoate [Cross-linking Reagent].

- TCI Chemicals. (n.d.). N-Succinimidyl 6-Maleimidohexanoate [Cross-linking Reagent].

- Echemi. (n.d.). DCC/NHS synthetic active ester, DMSO is a solvent. How can the product be pure?

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- BLD Pharm. (n.d.). This compound.

- BLD Pharm. (n.d.). 2,5-Dioxopyrrolidin-1-yl 2,2-dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azaicosan-20-oate.

- BLD Pharm. (n.d.). 2,5-Dioxopyrrolidin-1-yl 2,2-dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oate.

- BLD Pharm. (n.d.). CAS NO.: 881681-00-1 ,DMSO.

- Xi'an Confluore Biological Technology Co., Ltd. (n.d.). PEG NHS Ester Protocol. Retrieved from Xi'an Confluore Biological Technology Co., Ltd. website.

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. N-Hydroxysuccinimide active ester [schem.jp]

- 6. covachem.com [covachem.com]

- 7. N-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)prop-2-enamide | C13H18N2O5 | CID 2762590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Succinimidyl 6-Maleimidohexanoate [Cross-linking Reagent] [cymitquimica.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 13. researchgate.net [researchgate.net]

- 14. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 15. interchim.fr [interchim.fr]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Acryloyl-X Succinimidyl Ester (SE) for Advanced Bioconjugation

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties, applications, and methodologies related to Acryloyl-X Succinimidyl Ester (SE), a pivotal reagent in modern bioconjugation and advanced imaging techniques.

Executive Summary: The Role of Acryloyl-X SE in Biomolecular Innovation

Acryloyl-X Succinimidyl Ester (SE) is a heterobifunctional crosslinking agent designed for the covalent attachment of an acrylamide moiety to biomolecules. Its unique structure, featuring an amine-reactive N-hydroxysuccinimide (NHS) ester at one end and a polymerizable acryloyl group at the other, makes it an indispensable tool for anchoring proteins, antibodies, and amine-modified nucleic acids into a polyacrylamide hydrogel matrix. This functionality is the cornerstone of its application in super-resolution imaging techniques like Expansion Microscopy (ExM), where it enables the physical expansion of a sample while preserving its structural integrity. Understanding the fundamental properties of this reagent is the first step toward its successful implementation in complex experimental workflows.

Core Molecular Profile of Acryloyl-X SE

The efficacy of Acryloyl-X SE as a crosslinker is rooted in its precise chemical structure. A thorough understanding of its molecular formula and weight is critical for accurate stoichiometric calculations in conjugation protocols, ensuring optimal labeling density and experimental reproducibility.

Chemical Identity and Structure

Acryloyl-X SE is systematically named 6-((acryloyl)amino)hexanoic acid, succinimidyl ester.[1][2] The "X" in its common name refers to the 6-aminohexanoic acid (6-aminocaproic acid) spacer arm, which provides a flexible linkage between the acrylamide group and the target biomolecule, mitigating potential steric hindrance.

Its structure consists of three key components:

-

Acryloyl Group: The terminal vinyl group is readily available for free-radical polymerization, enabling its incorporation into a polyacrylamide gel.

-

Spacer Arm: A six-carbon aliphatic chain (derived from 6-aminohexanoic acid) that separates the reactive ends, enhancing reaction efficiency.

-

N-Hydroxysuccinimide (NHS) Ester: A highly reactive group that specifically targets primary amines (e.g., the N-terminus of proteins or the side chain of lysine residues) to form stable amide bonds.

Fundamental Physicochemical Properties

Accurate quantification and solubilization are paramount for any conjugation reaction. The table below summarizes the essential quantitative data for Acryloyl-X SE.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₈N₂O₅ | [1][3][4][5] |

| Molecular Weight | 282.30 g/mol | [1][6] |

| CAS Number | 63392-86-9 | [1][3][4][5] |

| Appearance | White to off-white solid | [4][5] |

| Purity | >95.0% (HPLC) | |

| Solubility | Soluble in anhydrous DMSO, DMF | [6] |

| Storage | Store at -20°C, protect from light and moisture | [1][2][4][7] |

Table 1: Key Physicochemical Properties of Acryloyl-X SE.

Mechanism of Action: The Chemistry of Biomolecule Anchoring

The utility of Acryloyl-X SE is defined by its dual reactivity. The experimental design hinges on a two-step process: first, the conjugation to the biomolecule of interest, and second, the polymerization into a hydrogel.

Step 1: Amine-Reactive Conjugation

The process begins with the nucleophilic attack of a primary amine from a biomolecule on the carbonyl carbon of the NHS ester. This reaction is highly efficient at slightly alkaline pH (typically pH 7.5-8.5), where primary amines are deprotonated and thus more nucleophilic. The NHS moiety is released as a soluble, non-interfering byproduct, resulting in the formation of a stable amide bond linking the Acryloyl-X spacer to the target.

Step 2: Co-polymerization into a Hydrogel

Once conjugated, the biomolecule now carries a pendant acrylamide group. This functionalized biomolecule can be mixed with a solution of acrylamide and bis-acrylamide monomers. Upon the introduction of a free-radical initiator system (e.g., ammonium persulfate (APS) and tetramethylethylenediamine (TEMED)), the acryloyl group on the biomolecule co-polymerizes with the acrylamide monomers, becoming covalently entrapped within the resulting hydrogel network.[1][6][8] This anchoring is crucial for techniques like Expansion Microscopy, as it ensures that the spatial relationships of the biomolecules are maintained during the subsequent digestion and physical expansion of the gel.[1][6][8]

Figure 1: A diagram illustrating the two-stage reaction mechanism of Acryloyl-X SE, from biomolecule conjugation to hydrogel anchoring.

Experimental Protocol: Protein Anchoring for Expansion Microscopy